



Application Notes and Protocols for PRT-060318 in Light Transmission Aggregometry

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Compound of Interest		
Compound Name:	PRT-060318	
Cat. No.:	B15540916	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PRT-060318 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the signaling pathways of various immune and inflammatory cells, including platelets.[1][2] With an IC50 of 4 nM for purified Syk kinase, PRT-060318 serves as a powerful research tool for investigating the role of Syk in platelet activation and aggregation.[1][2] These application notes provide detailed protocols for utilizing PRT-060318 in light transmission aggregometry (LTA) to assess its impact on platelet function.

Syk plays a crucial role in signal transduction downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein VI (GPVI) collagen receptor and the FcyRIIA receptor.[1][3][4] Activation of these receptors by their respective ligands initiates a signaling cascade heavily dependent on Syk, leading to platelet activation, aggregation, and thrombus formation.[1][4] PRT-060318 specifically targets this pathway, offering a selective method to inhibit platelet aggregation mediated by these receptors, while not affecting aggregation induced by G-protein coupled receptor agonists like ADP or thrombin. [1][5]

Mechanism of Action

PRT-060318 is an ATP-competitive inhibitor of Syk kinase.[1][2] By binding to the ATP-binding pocket of Syk, it prevents the phosphorylation of downstream signaling molecules. This action



effectively blocks the intracellular signaling cascade that leads to platelet activation.[1] This selective inhibition of the Syk-mediated pathway makes **PRT-060318** an invaluable tool for dissecting the specific contributions of ITAM-mediated signaling in platelet function.

Quantitative Data Summary

The following tables summarize key quantitative data for **PRT-060318** in platelet aggregation studies.

Table 1: In Vitro Activity of PRT-060318

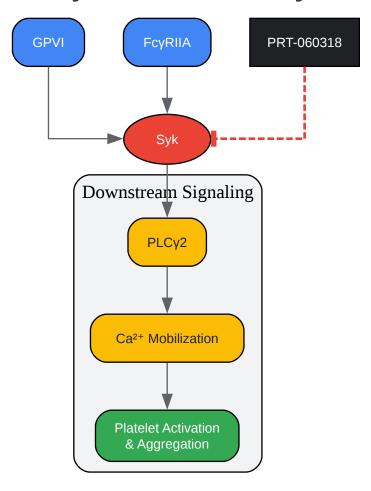
Parameter	Value	Agonist(s)	Species	Reference
IC50 (Syk Kinase)	4 nM	N/A	N/A	[1][2]
IC50 (Platelet Aggregation)	0.57 ± 0.19 μM	Collagen (4 μg/mL)	Human	[6]
IC50 (Platelet Aggregation)	85 nM	Heat-aggregated IgG	Human (washed platelets)	[6]
Effective Concentration (Platelet Aggregation Inhibition)	0.3 - 50 μΜ	Convulxin, HIT Immune Complexes	Human	[1][3]

Table 2: In Vivo Activity of PRT-060318

Parameter	Value	Animal Model	Application	Reference
Oral Dose	30 mg/kg (twice daily)	Transgenic HIT Mouse	Prevention of thrombocytopeni a and thrombosis	[1]
Plasma Concentration	7.1 μM (2 hours post-dose)	C57BI/6 Mice	Correlates with in vitro efficacy	[1][3]



Signaling Pathway and Inhibition by PRT-060318



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Caption: Syk signaling pathway in platelets and inhibition by PRT-060318.

Experimental Protocols In Vitro Platelet Aggregation

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of LTA to assess the inhibitory effect of **PRT-060318** on platelet aggregation in platelet-rich plasma (PRP). LTA is considered the gold standard for evaluating platelet function.[7][8]

Materials:



PRT-060318

- Dimethyl sulfoxide (DMSO)
- Human whole blood collected in 3.2% sodium citrate
- Platelet agonists (e.g., convulxin, collagen-related peptide (CRP), collagen, HIT immune complexes, ADP, thrombin receptor activating peptide (TRAP-6))
- Phosphate-buffered saline (PBS)
- Light transmission aggregometer

Methodology:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Collect venous blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).[9]
 Samples should be processed within 4 hours of collection and kept at room temperature.
 [9]
 - Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain PRP.[9]
 - Carefully transfer the supernatant (PRP) to a new plastic tube.
 - Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain PPP, which will be used as a reference for 100% aggregation.[1]
- PRT-060318 Preparation:
 - Prepare a stock solution of PRT-060318 in DMSO.[5]
 - Prepare serial dilutions of PRT-060318 in DMSO or PBS to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid affecting platelet function.[1]
- Platelet Aggregation Assay:



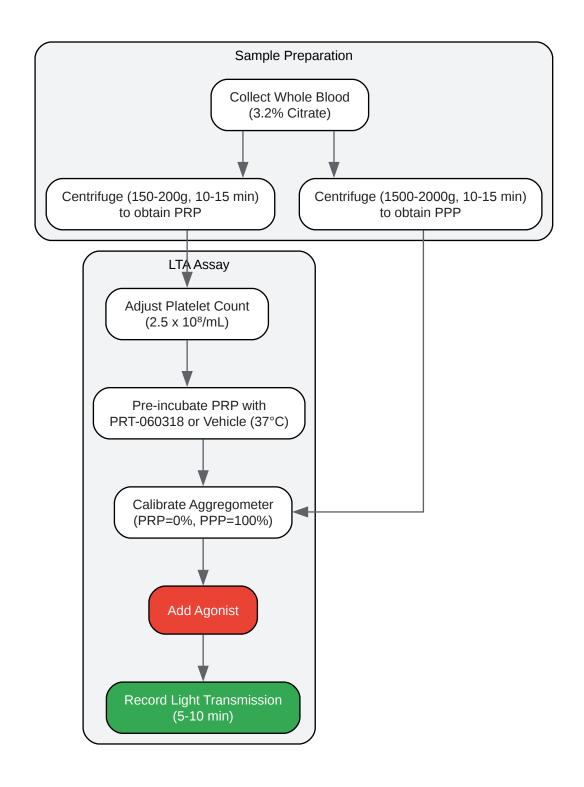
- Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL with PPP if necessary.
- Pre-warm the PRP samples to 37°C for at least 10-15 minutes.[1][9]
- Place a stir bar in the cuvette containing the PRP sample.
- Calibrate the aggregometer with PRP (representing 0% aggregation) and PPP (representing 100% aggregation).[7][9]
- Add the desired concentration of PRT-060318 or vehicle (DMSO) to the PRP and incubate for 15 minutes at 37°C.[2][3]
- Add the platelet agonist to the PRP and record the change in light transmission for a
 defined period, typically 5-10 minutes.[1][10] The percentage of aggregation is calculated
 from the change in light transmission.[3]

Table 3: Suggested Agonist Concentrations for LTA

Agonist	Suggested Concentration Range	Receptor Pathway
Convulxin	8 - 250 ng/mL	GPVI
Collagen-Related Peptide (CRP)	0.3 - 10 μg/mL	GPVI
Collagen	4 μg/mL	GPVI
HIT Immune Complexes	Varies (prepared in-house)	FcyRIIA
ADP	5 μΜ	P2Y1/P2Y12
TRAP-6	3 μΜ	PAR1/PAR4

Experimental Workflow for In Vitro Platelet Aggregation Assay





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Caption: Workflow for in vitro platelet aggregation assay using PRT-060318.

Logical Relationship for In Vitro Study Design





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